3-(Bis(4-bromophenyl)amino)benzaldehyde
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Description
3-(Bis(4-bromophenyl)amino)benzaldehyde is a useful research compound. Its molecular formula is C19H13Br2NO and its molecular weight is 431.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has highlighted the synthesis and structural analysis of benzaldehyde derivatives, which serve as foundational aspects for understanding their applications in scientific research. For example, studies on benzaldehyde derivatives have showcased their synthesis through the lithiation of bromoaniline and reaction with DMF, revealing intricate molecular conformations and electronic decoupling between functional groups (Wink, Schollmeyer, & Detert, 2011). Such insights are crucial for designing molecules with specific electronic properties for various applications.
Condensation Reactions and Imines Synthesis
The condensation reactions between benzaldehydes and anilines leading to the synthesis of imines highlight the chemical versatility of benzaldehyde derivatives. Research has demonstrated that catalysts, including metals and organocatalysts like proline, can significantly enhance the efficiency of these reactions, producing high yields of imines, which are valuable intermediates in organic synthesis and pharmaceutical research (Havránková, Pospisil, & Pazdera, 2014).
Biological Activity
Benzaldehyde derivatives have been studied for their biological activities, such as antibacterial, antifungal, and anti-inflammatory properties. The synthesis of specific benzaldehyde-based compounds has resulted in notable antibacterial and antifungal activities, which could inform the development of new antimicrobial agents (Bhat, Sufeera, & Chaitanya, 2011). Such research underpins the potential therapeutic applications of benzaldehyde derivatives.
Materials Science and Catalysis
In materials science, benzaldehyde derivatives have been explored for their role in the synthesis of novel materials with specific electronic or structural properties. For instance, the synthesis and electrochemical properties of novel compounds involving benzaldehyde derivatives have been investigated for potential applications in electrochemical devices and sensors (Ya, 2014).
Properties
IUPAC Name |
3-(4-bromo-N-(4-bromophenyl)anilino)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-15-4-8-17(9-5-15)22(18-10-6-16(21)7-11-18)19-3-1-2-14(12-19)13-23/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDSRFWDWCBTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.